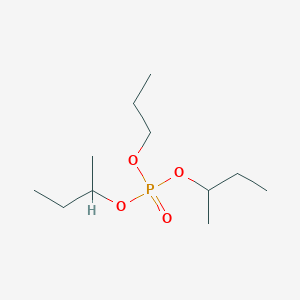
Dibutan-2-yl propyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutan-2-yl propyl phosphate is an organophosphorus compound characterized by the presence of a phosphate group bonded to a propyl chain and two butan-2-yl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dibutan-2-yl propyl phosphate typically involves the reaction of propyl phosphate with butan-2-ol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The process involves the esterification of the phosphate group with the alcohol groups of butan-2-ol.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is then purified through distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butan-2-yl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphite or phosphine derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Applications De Recherche Scientifique
Dibutan-2-yl propyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which dibutan-2-yl propyl phosphate exerts its effects involves the interaction with specific molecular targets, such as enzymes or receptors. The phosphate group can mimic natural phosphate substrates, leading to inhibition or activation of enzymatic pathways. This interaction can affect cellular signaling and metabolic processes.
Comparaison Avec Des Composés Similaires
Dibutyl phosphate: Similar structure but with butyl groups instead of butan-2-yl groups.
Tripropyl phosphate: Contains three propyl groups instead of butan-2-yl groups.
Tributyl phosphate: Contains three butyl groups instead of butan-2-yl groups.
Uniqueness: Dibutan-2-yl propyl phosphate is unique due to the presence of butan-2-yl groups, which can impart different steric and electronic properties compared to other similar compounds. This can influence its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
646450-35-3 |
|---|---|
Formule moléculaire |
C11H25O4P |
Poids moléculaire |
252.29 g/mol |
Nom IUPAC |
dibutan-2-yl propyl phosphate |
InChI |
InChI=1S/C11H25O4P/c1-6-9-13-16(12,14-10(4)7-2)15-11(5)8-3/h10-11H,6-9H2,1-5H3 |
Clé InChI |
POGOJQQUEOWQLH-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(=O)(OC(C)CC)OC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


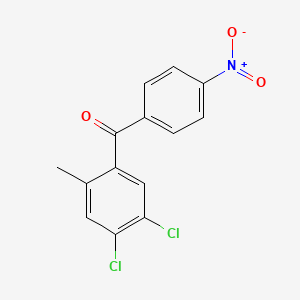

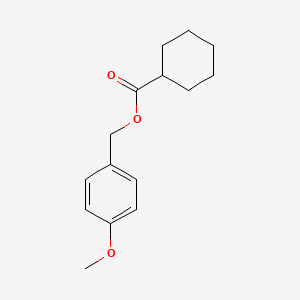
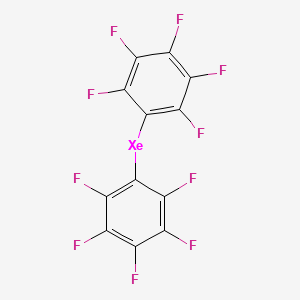
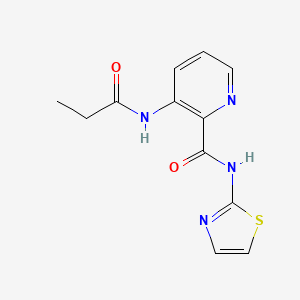
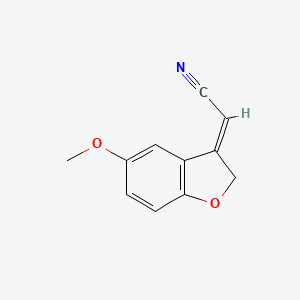
![N~1~-[(4-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12582659.png)
![4-[(4-tert-Butyl-2,6-dimethylphenoxy)methyl]pyridine](/img/structure/B12582660.png)
![4,6-Methano-2h-pyrano[3,2-b]pyridine](/img/structure/B12582661.png)
![Cyclohexanecarboxamide, N-[2-[(4-hydroxyphenyl)thio]ethyl]-](/img/structure/B12582664.png)
![1-(Dimethoxyphosphoryl)ethyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12582673.png)

![4-{[(1R)-2-Hydroxy-1-phenylethyl]amino}pent-3-en-2-one](/img/structure/B12582680.png)
![Acetamide,N-cyclopropyl-2-[(8,9,10,11-tetrahydro-5,9-dimethyl[1]benzothieno[3,2-E]-1,2,4-triazolo[4,3-C]pyrimidin-3-YL)thio]-](/img/structure/B12582687.png)
